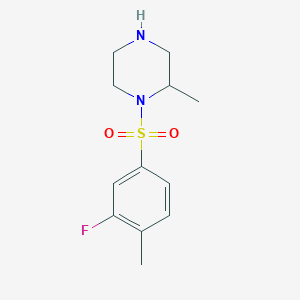![molecular formula C12H17NO6S B7556079 3-[(2,4-Dimethoxyphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7556079.png)
3-[(2,4-Dimethoxyphenyl)sulfonylamino]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,4-Dimethoxyphenyl)sulfonylamino]-2-methylpropanoic acid, also known as MDL-101,002, is a chemical compound that has shown potential in scientific research applications. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse pharmacological activities.
Mecanismo De Acción
The mechanism of action of 3-[(2,4-Dimethoxyphenyl)sulfonylamino]-2-methylpropanoic acid is not fully understood. However, it is thought to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme activity, which is responsible for the production of prostaglandins that contribute to inflammation and pain. In cancer cells, this compound is believed to inhibit cell proliferation by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-[(2,4-Dimethoxyphenyl)sulfonylamino]-2-methylpropanoic acid has been shown to reduce inflammation and pain in animal models, suggesting that it may have similar effects in humans. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro, indicating its potential as a cancer therapeutic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(2,4-Dimethoxyphenyl)sulfonylamino]-2-methylpropanoic acid in lab experiments is its ability to inhibit COX-2 enzyme activity, which is a key mediator of inflammation and pain. Additionally, this compound has shown promise in the treatment of cancer, making it a useful tool for cancer research. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3-[(2,4-Dimethoxyphenyl)sulfonylamino]-2-methylpropanoic acid. One area of focus could be on the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Finally, research could be conducted to explore the potential of this compound in combination with other drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 3-[(2,4-Dimethoxyphenyl)sulfonylamino]-2-methylpropanoic acid involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 2-methylalanine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
3-[(2,4-Dimethoxyphenyl)sulfonylamino]-2-methylpropanoic acid has been studied for its potential as a therapeutic agent for various diseases. It has been found to exhibit anti-inflammatory and analgesic activities in animal models of inflammation and pain. Additionally, this compound has shown promise in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
3-[(2,4-dimethoxyphenyl)sulfonylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c1-8(12(14)15)7-13-20(16,17)11-5-4-9(18-2)6-10(11)19-3/h4-6,8,13H,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHSSELGNSMTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=C(C=C1)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Dimethoxyphenyl)sulfonylamino]-2-methylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,5-Dimethylpiperidine-1-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7556005.png)


![3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid](/img/structure/B7556040.png)
![2-[1-[(1,1-Dioxothiolan-3-yl)-methylcarbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556056.png)




![(E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid](/img/structure/B7556086.png)

![2-Methyl-3-[(2-phenylsulfanylacetyl)amino]propanoic acid](/img/structure/B7556100.png)
![3-[[2-(1-Adamantyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7556107.png)